(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride

CAS No.: 2230798-50-0

Cat. No.: VC6028105

Molecular Formula: C9H20ClNO

Molecular Weight: 193.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230798-50-0 |

|---|---|

| Molecular Formula | C9H20ClNO |

| Molecular Weight | 193.72 |

| IUPAC Name | (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H/t8-,9+;/m1./s1 |

| Standard InChI Key | YHCDFBAVRNCPLH-RJUBDTSPSA-N |

| SMILES | CC(C)CC1COCCC1N.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Properties

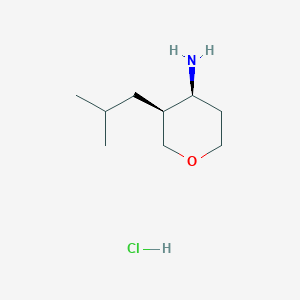

The compound’s IUPAC name, (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride, reflects its bicyclic structure and absolute stereochemistry. The molecular formula C₉H₂₀ClNO corresponds to a molecular weight of 193.72 g/mol. Key structural features include:

-

A tetrahydropyran (oxane) ring with methoxy and amine substituents at positions 3 and 4, respectively.

-

A 2-methylpropyl (isobutyl) group attached to the oxane ring, contributing to hydrophobicity.

-

A hydrochloride counterion stabilizing the amine group.

The stereochemistry is defined by the (3S,4S) configuration, which may influence receptor binding in biological systems. The SMILES notation CC(C)CC1COCCC1N.Cl and InChIKey YHCDFBAVRNCPLH-RJUBDTSPSA-N provide unambiguous representations of its structure.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 2230798-50-0 |

| Molecular Formula | C₉H₂₀ClNO |

| Molecular Weight | 193.72 g/mol |

| IUPAC Name | (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride |

| SMILES | CC(C)CC1COCCC1N.Cl |

| InChIKey | YHCDFBAVRNCPLH-RJUBDTSPSA-N |

Synthesis and Analytical Characterization

Spectroscopic and Chromatographic Data

Comparative Analysis of Cyclic Amine Hydrochlorides

Table 2: Structural and Functional Comparison

Key observations:

-

The isobutyl group in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs .

-

Stereochemical complexity may enhance target selectivity but complicate synthesis.

Challenges and Future Directions

Knowledge Gaps

-

Solubility and Stability: Critical for formulation but currently uncharacterized.

-

Toxicity Profile: Absence of in vitro or in vivo safety data.

-

Synthetic Scalability: Need for optimized routes to ensure stereochemical purity.

Recommended Studies

-

ADMET Profiling: Assess absorption, distribution, and metabolic pathways.

-

X-ray Crystallography: Resolve three-dimensional conformation for drug design.

-

Structure-Activity Relationships: Modify substituents to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume